2-Methyl-6-nitrobenzonitrile
Overview
Description
2-Methyl-6-nitrobenzonitrile (2-MNB) is an organic compound with the molecular formula C7H5N3O2. It is a colorless solid that is soluble in organic solvents and has a pungent odour. 2-MNB has been studied extensively due to its potential applications in medicine, biotechnology, and chemical synthesis.
Scientific Research Applications
Chemical Reactions and Synthesis
- 2-Methyl-6-nitrobenzonitrile is involved in various chemical reactions and syntheses. For instance, it's used in the preparation of 1,4-dienes through the nitration of dimethylbenzonitriles, leading to the formation of nitroacetoxy adducts and the subsequent thermolysis yielding dimethyl-5-nitrobenzonitrile derivatives (Fischer & Greig, 1973).
Thermophysical Studies
- Thermophysical studies of nitrobenzonitriles, including this compound, have been conducted. These studies involve differential scanning calorimetry to understand the behavior of these compounds in different temperature intervals, providing insights into their fusion processes, phase transitions, and heat capacities (Jiménez et al., 2002).
Synthesis Applications
- It's used in the alternative synthesis of compounds like 8-amino-2-methyl-3,4-dihydroisoquinolin-1-one. This process involves microwave-assisted hydrolysis of a nitrile group followed by lactamization at elevated temperatures, showcasing its utility in creating complex organic structures (Glossop, 2007).
Crystal Structure Analysis
- Crystal structure analysis of compounds including this compound is essential for understanding molecular interactions and structures. Studies provide detailed insights into molecular distortions and interactions, such as the intramolecular distance between nitro O atoms and adjacent nitrile C atoms, contributing significantly to our understanding of these compounds' properties (Britton & Cramer, 1996).
Exploration of Chemical Reactions
- Research has also explored various chemical reactions involving nitrobenzonitriles, including hydrogenation processes using catalysts like Raney nickel. These studies highlight the influence of substituent position on the course of hydrogenation, providing valuable insights for chemical synthesis and industrial applications (Koprivova & Červený, 2008).
Spectroscopy and Structural Studies
- Rotational spectroscopy and quantum-chemical calculations have been employed to understand the structural parameters of nitrobenzonitriles. Such studies are crucial for understanding how electron-withdrawing substituents affect the phenyl ring and overall molecular structure, which is vital for various applications in chemistry and materials science (Graneek et al., 2018).
Solubility Studies
- The solubility of nitrobenzonitriles in various organic solvents has been measured, providing valuable data for their use in different chemical processes. This research is critical for applications in pharmaceuticals, dyes, and other industries where solubility plays a key role (Chen et al., 2017).
Novel Compound Synthesis
- This compound is instrumental in synthesizing new compounds, such as 2H-3,1-benzoxazine derivatives. These syntheses expand the range of available organic compounds for various applications in material science and pharmaceuticals (Li et al., 2006).
Thermochemical Studies
- Thermochemical studies, including the measurement of enthalpies of combustion and sublimation of nitrobenzonitriles, provide foundational data for understanding their stability and reactivity. This information is crucial for applications in chemical engineering and materials science (Roux et al., 2003).
Safety and Hazards
properties
IUPAC Name |
2-methyl-6-nitrobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c1-6-3-2-4-8(10(11)12)7(6)5-9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTPDHNZLRJZOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90172205 | |
Record name | 6-Nitro-2-toluonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90172205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1885-76-3 | |
Record name | 2-Methyl-6-nitrobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1885-76-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Nitro-2-toluonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001885763 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Nitro-2-toluonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90172205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-nitro-2-toluonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.958 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-NITRO-2-TOLUONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GT87Y8H8FY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-methyl-6-nitrobenzonitrile in the synthesis of 8-amino-2-methyl-3,4-dihydroisoquinolin-1-one?
A1: this compound serves as the crucial starting material in the synthesis of 8-amino-2-methyl-3,4-dihydroisoquinolin-1-one. [] The synthesis, as described in the paper, involves a three-step process with an overall yield of 32%. The key transformation involves a microwave-assisted hydrolysis of the nitrile group in this compound, followed by a lactamization reaction. This results in the formation of the desired 8-amino-2-methyl-3,4-dihydroisoquinolin-1-one.
Q2: Are there any alternative synthetic routes to 8-amino-2-methyl-3,4-dihydroisoquinolin-1-one that don't utilize this compound?
A2: While the paper focuses on the synthesis starting from this compound, it does mention that this is a "shorter, alternative synthesis". [] This implies that other synthetic routes to 8-amino-2-methyl-3,4-dihydroisoquinolin-1-one exist. Further research into scientific literature would be necessary to explore those alternative synthetic approaches and compare their efficiency and potential advantages or disadvantages.
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